molecular formula C18H19NO4 B2426330 3-[3-(2-Methoxy-phenoxy)-propyl]-5-methyl-3H-benzooxazol-2-one CAS No. 767292-97-7

3-[3-(2-Methoxy-phenoxy)-propyl]-5-methyl-3H-benzooxazol-2-one

Cat. No. B2426330
CAS RN: 767292-97-7
M. Wt: 313.353
InChI Key: REXCNKNMKFTQQP-UHFFFAOYSA-N
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Description

3-[3-(2-Methoxy-phenoxy)-propyl]-5-methyl-3H-benzooxazol-2-one, also known as PBN, is a synthetic compound that has been widely used in scientific research. It is a potent antioxidant and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Synthetic Strategies

In recent years, innovative synthetic methods have been developed for preparing complex m-aryloxy phenols. These methods allow for functionalization with specific groups (such as esters, nitriles, and halogens) around the aromatic ring. Techniques include selective hydroxylation of benzenes, nucleophilic and electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions .

Future Directions

Phenol derivatives, which “3-[3-(2-Methoxy-phenoxy)-propyl]-5-methyl-3H-benzooxazol-2-one” is a part of, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . This suggests that future research could focus on developing new synthesis methods and exploring potential applications in various industries, including drug development, material synthesis, and biological imaging.

properties

IUPAC Name

3-[3-(2-methoxyphenoxy)propyl]-5-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-13-8-9-15-14(12-13)19(18(20)23-15)10-5-11-22-17-7-4-3-6-16(17)21-2/h3-4,6-9,12H,5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXCNKNMKFTQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CCCOC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2-Methoxy-phenoxy)-propyl]-5-methyl-3H-benzooxazol-2-one

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